![molecular formula C18H18FN7O B2970202 (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1326816-12-9](/img/structure/B2970202.png)
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FN7O and its molecular weight is 367.388. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
Compounds derived from 1,3,5-triazine derivatives have been investigated for their antimalarial properties .
Antimicrobial Properties
These derivatives also exhibit antimicrobial activities, which could be a potential application for the compound .
Anti-cancer Effects
The structural similarity to other bioactive molecules suggests that this compound might have applications in cancer research as an anti-cancer agent .
Anti-viral Uses
Similarly, anti-viral activities have been observed in related compounds, indicating a possible research application in virology .
Plant Hormone Research
Indole derivatives are known for their role as plant hormones and have diverse biological and clinical applications. This suggests potential use in plant biology and agriculture .
Pharmacological Activity
The broad pharmacological activity of indole derivatives implies that the compound could be researched for various pharmacological uses .
Mechanism of Action
Target of Action
The primary targets of 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine are likely to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control .
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. These pathways are involved in various cellular processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior and function .
Pharmacokinetics
Compounds with similar structures, such as piperazine derivatives, have been shown to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine’s action are likely to be related to its inhibition of protein kinases. By inhibiting these enzymes, the compound can disrupt cellular processes controlled by these kinases, potentially leading to changes in cell behavior and function .
properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-13-11-14(3-4-15(13)19)26-12-16(22-23-26)17(27)24-7-9-25(10-8-24)18-20-5-2-6-21-18/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPMDGQFVYLKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone |
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